molecular formula C26H42Br2N2O2 B13744153 N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide CAS No. 101418-43-3

N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide

Cat. No.: B13744153
CAS No.: 101418-43-3
M. Wt: 574.4 g/mol
InChI Key: KFFBMNRJPKYIQV-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromide salt form, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide typically involves multiple steps. The initial step often includes the formation of the 1-(4-methoxyphenyl)pentan-3-yl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with ethylenediamine to form the desired azanium compound. The final step involves the addition of hydrobromic acid to yield the dibromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of iodide or other substituted derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide involves its interaction with specific molecular targets. The compound’s azanium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is unique due to its dibromide salt form, which enhances its stability and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical and biological applications .

Properties

CAS No.

101418-43-3

Molecular Formula

C26H42Br2N2O2

Molecular Weight

574.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium;dibromide

InChI

InChI=1S/C26H40N2O2.2BrH/c1-5-23(13-7-21-9-15-25(29-3)16-10-21)27-19-20-28-24(6-2)14-8-22-11-17-26(30-4)18-12-22;;/h9-12,15-18,23-24,27-28H,5-8,13-14,19-20H2,1-4H3;2*1H

InChI Key

KFFBMNRJPKYIQV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC=C(C=C1)OC)[NH2+]CC[NH2+]C(CC)CCC2=CC=C(C=C2)OC.[Br-].[Br-]

Origin of Product

United States

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